Echinocystic acid
Overview
Description
Echinocystic acid is a natural pentacyclic triterpene with potent antioxidant, anti-inflammatory, and analgesic activities . It has been found in G. sinensis and has diverse biological activities . It induces nuclear translocation of the glucocorticoid receptor (GR) and reduces TNF-α-induced NF-κB signaling in HEK293 cells overexpressing GFP-GR .
Molecular Structure Analysis
Echinocystic acid has a molecular formula of C30H48O4, an average mass of 472.700 Da, and a monoisotopic mass of 472.355255 Da . The structure of Echinocystic acid was confirmed as 3β, 7β, 16α, 21β-tetrahydroxy-olean-12-en-28-oic acid .Chemical Reactions Analysis
The chemical reactions involving Echinocystic acid are not clearly mentioned in the search results .Scientific Research Applications
Anticancer Properties
EA shows promising anticancer activities by inducing apoptosis in cancer cells through different pathways. For example, EA has been found to induce apoptosis in HL-60 leukemia cells and HepG2 liver cancer cells through mitochondrial dysfunction pathways, independent of reactive oxygen species (ROS) generation. These findings suggest that EA could potentially be used as a therapeutic agent for leukemia and liver cancer due to its ability to activate caspase-3, -8, and -9 and to induce the cleavage of Bid protein, leading to the loss of mitochondrial membrane potential and cytochrome c release (Tong et al., 2004), (Tong et al., 2004).
Osteoprotective Effects
EA has been investigated for its osteoprotective effects, particularly in conditions such as osteoporosis. A study involving ovariectomy-induced osteoporotic rats demonstrated that EA administration prevented the reduction of bone mass and strength and improved the cancellous bone structure. This suggests that EA could serve as a potential candidate for anti-osteoporosis treatment by preventing alterations in bone density and improving trabecular architecture (Deng et al., 2015).
Anti-inflammatory and Antioxidant Effects
EA exhibits anti-inflammatory and antioxidant effects in various contexts. For instance, it has been shown to inhibit IL-1β-induced COX-2 and iNOS expression in human osteoarthritis chondrocytes, suggesting a potential application in treating osteoarthritis. Additionally, EA suppressed ear inflammation in mice induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating its potential to ameliorate inflammatory diseases such as dermatitis (Ma et al., 2016), (Joh et al., 2014).
Cardioprotective Effects
EA has demonstrated cardioprotective effects, protecting against myocardial ischemia and improving cardiac function. It has been found to prevent ST-segment depression in rat models of acute myocardial ischemia and to upregulate Bcl-2 mRNA expression, suggesting a protective effect on the heart (Wu et al., 2010), (Jie et al., 2012).
Neuroprotective Effects
EA has shown potential neuroprotective effects in models of cerebral ischemia/reperfusion injury and intracerebral hemorrhage. It reduced cerebral infarct volume, neurological deficits, and modulated signaling pathways, indicating its potential as a treatment for ischemic stroke (Yu et al., 2019), (Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23+,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPWPOFWMYZJZ-PRIAQAIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965278 | |
Record name | 3,16-Dihydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Echinocystic acid | |
CAS RN |
510-30-5 | |
Record name | Echinocystic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Echinocystic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,16-Dihydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,16α)-3,16-dihydroxyolean-12-en-28-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ECHINOCYSTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4DUW10YOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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